molecular formula C16H24N2O2 B594132 Norsufentanil-d3 CAS No. 1204688-16-3

Norsufentanil-d3

Cat. No. B594132
M. Wt: 279.398
InChI Key: ULOZGJWEIWAWML-BMSJAHLVSA-N
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Description

Norsufentanil-d3 is a variant of Norsufentanil that contains three deuterium atoms . It is used as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry .


Synthesis Analysis

Norsufentanil analogues have been synthesized using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . The construction of the alkynyl group on norsufentanil is followed by this reaction .


Molecular Structure Analysis

The molecular formula of Norsufentanil-d3 is C16H24N2O2 . It has a molecular weight of 279.39 g/mol .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs like Norsufentanil-d3 generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .


Physical And Chemical Properties Analysis

Norsufentanil-d3 has a molecular weight of 279.39 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 279.202608250 g/mol .

Scientific Research Applications

  • Synthesis and Analgesic Activity : Novel substituted amino acid tethered norsufentanil derivatives were synthesized using the four-component Ugi reaction. These compounds, including norsufentanil, showed promising in vivo analgesic activity, outperforming drugs like sufentanil and norsufentanil in certain cases. Molecular docking and quantitative structure–activity relationship models suggested that these compounds have potent binding to mu and delta-opioid receptors (Nami et al., 2018).

  • Drug Screening Method : A gas chromatographic-mass spectrometric drug screening method was developed for detecting the N-dealkylated metabolites of fentanyl, sufentanil, and alfentanil, including norsufentanil. This method allows for sensitive and specific detection of these metabolites in human urine (Valaer et al., 1997).

  • Exposure Assessment : A method using dried blood spots and LC-MS-MS was developed to detect exposure to various fentanyl analogs, including norsufentanil. This approach facilitates rapid sample collection and preparation, enhancing surveillance and response efforts in opioid overdose scenarios (Seymour et al., 2018).

  • Quantitative Analysis in Biological Samples : A comprehensive LC-MS-based analysis method was established for fentanyl-like drugs, including norsufentanil, in plasma and urine. This method showed excellent selectivity and precision, contributing to more accurate clinical and forensic analysis (Cooreman et al., 2010).

  • Pharmacogenomics in Forensic Toxicology : Pharmacogenomic studies involving CYP3A41B and 3A53 variant alleles showed a relationship with variable fentanyl metabolism, implicating a role in fentanyl toxicity, which extends to norsufentanil as a related compound (Jin et al., 2005).

  • Analysis of Fentanyl Analog Exposure : A study following the Moscow theatre siege identified the presence of carfentanil and remifentanil, along with a metabolite called norcarfentanil, in clothing and urine samples from survivors. This highlighted the forensic importance of norsufentanil in the analysis of chemical exposures (Riches et al., 2012).

  • Opiate Receptor Binding Profiles : A study on fentanyl analogs, including norsufentanil, revealed that not all fentanyls are highly mu-selective, suggesting their potential to produce actions through delta and kappa-opiate receptors (Maguire et al., 1992).

Future Directions

Norsufentanil-d3 is primarily used as an internal standard for the quantification of norsufentanil . Future research may focus on its potential applications in other areas, but specific future directions are not mentioned in the available literature.

properties

IUPAC Name

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038275
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norsufentanil-d3

CAS RN

1204688-16-3
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
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Citations

For This Compound
4
Citations
AN Kimble, AP DeCaprio - Forensic chemistry, 2019 - Elsevier
The presence of novel psychoactive substances (NPS) in forensic casework world-wide has steadily increased over the past decades. NPS pose difficulties for detection, since there are …
Number of citations: 13 www.sciencedirect.com
AN Kimble - 2019 - search.proquest.com
The presence of novel psychoactive substances (NPS) in forensic casework poses major difficulties for detection, since there are many structural variations of NPS circulating in the …
Number of citations: 7 search.proquest.com
MN Eckberg - 2018 - digitalcommons.fiu.edu
Novel psychoactive substances (NPS) represent a great challenge to toxicologists due to the ability of illicit drug manufacturers to alter NPS chemical structures quickly and with ease to …
Number of citations: 1 digitalcommons.fiu.edu
AN Kimble - ojp.gov
Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel Page 1 The author(s) shown below used …
Number of citations: 0 www.ojp.gov

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